molecular formula C17H17ClN2O2 B3318856 3-((6-Methoxy-2-methylquinolin-4-yl)amino)phenol hydrochloride

3-((6-Methoxy-2-methylquinolin-4-yl)amino)phenol hydrochloride

Cat. No.: B3318856
M. Wt: 316.8 g/mol
InChI Key: JUOMHXRIBMKQOG-UHFFFAOYSA-N
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Description

3-((6-Methoxy-2-methylquinolin-4-yl)amino)phenol hydrochloride is a quinoline-derived compound featuring a methoxy group at position 6, a methyl group at position 2, and a 3-hydroxyphenylamino substituent at position 4 of the quinoline core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research. The compound is classified as a secondary amine and was previously available through CymitQuimica (Ref: 10-F612107) but is now discontinued .

Properties

IUPAC Name

3-[(6-methoxy-2-methylquinolin-4-yl)amino]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2.ClH/c1-11-8-17(19-12-4-3-5-13(20)9-12)15-10-14(21-2)6-7-16(15)18-11;/h3-10,20H,1-2H3,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOMHXRIBMKQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC(=CC=C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((6-Methoxy-2-methylquinolin-4-yl)amino)phenol hydrochloride (CAS 1030018-99-5) is a quinoline derivative that has garnered attention for its potential biological activities. This article aims to provide an in-depth examination of its biological activity, including its antibacterial, antifungal, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:
C17H17ClN2O2C_{17}H_{17}ClN_{2}O_{2}
The molecular structure includes a quinoline moiety, which is often associated with various pharmacological effects.

PropertyValue
Molecular Weight320.78 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinoline derivatives. In vitro evaluations have shown that compounds similar to this compound exhibit significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial properties of quinoline derivatives, it was found that several compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The effectiveness of these compounds was compared to standard antibiotics like ciprofloxacin, which had a MIC of 2 µg/mL .

Antifungal Activity

The antifungal properties of this compound have also been investigated. Quinoline derivatives have shown promise against various fungal pathogens.

Research Findings

In a comparative study, compounds related to this compound exhibited antifungal activity with MIC values comparable to established antifungal agents .

Antioxidant Activity

Antioxidant activity is another area where this compound shows potential. The presence of methoxy groups in the structure may enhance its ability to scavenge free radicals.

Experimental Results

In vitro assays demonstrated that quinoline derivatives possess significant antioxidant properties, with some compounds showing IC50 values lower than those of common antioxidants like ascorbic acid .

The mechanisms underlying the biological activities of this compound are linked to its ability to interact with specific biological targets:

  • Inhibition of Bacterial Growth : The compound may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.
  • Fungal Inhibition : Similar mechanisms are proposed for antifungal activity, potentially involving disruption of ergosterol biosynthesis.
  • Antioxidant Mechanism : The methoxy groups likely contribute to electron donation, neutralizing free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Table 1: Structural Features of Key Quinoline Derivatives

Compound Name (CAS) Molecular Formula Substituents on Quinoline Core Functional Groups
Target Compound C₁₇H₁₈ClN₃O₂* 6-OCH₃, 2-CH₃, 4-NH-C₆H₄OH Phenol, hydrochloride salt
3-[(7-Chloroquinolin-4-yl)amino]phenol HCl (154179-39-2) C₁₅H₁₂Cl₂N₂O 7-Cl, 4-NH-C₆H₄OH Phenol, hydrochloride salt
6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine HCl (179246-08-3) C₂₃H₂₁ClN₂O₃ 6,7-OCH₃, 4-NH-C₆H₄OPh Phenoxy, hydrochloride salt
2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid HCl (1170229-53-4) C₁₈H₁₆ClNO₂ 4-CH₃, 2-Ph, 3-CH₂COOH Acetic acid, hydrochloride salt
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate HCl (612501-80-1) C₁₇H₁₄Cl₂FN₃O₃ 7-OCH₃, 6-OAc, 4-NH-C₆H₃ClF Acetate, hydrochloride salt

Key Observations :

  • Substituent Effects: The target compound’s 6-methoxy and 2-methyl groups likely enhance lipophilicity compared to halogenated analogs (e.g., 7-Cl in ). The phenol group improves hydrogen-bonding capacity, influencing solubility and target interactions.
  • Hydrochloride Salts : All listed compounds are hydrochloride salts, improving aqueous solubility—critical for drug formulation. For example, nilotinib hydrochloride () emphasizes the role of salt forms in stability and bioavailability .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name (CAS) Molecular Weight (g/mol) Melting Point (°C) Solubility (Inferred) Stability Notes
Target Compound ~335.8* Not reported Moderate (HCl salt enhances H₂O solubility) Likely stable under dry, cool conditions
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Not reported 223–225 Soluble in ethanol Stable as crystalline solid
6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine HCl 408.88 Not reported High (due to multiple OCH₃ groups) Available in high-purity grades
3-[(7-Chloroquinolin-4-yl)amino]phenol HCl 280 Not reported Moderate Sensitive to moisture (IRRITANT class)

*Calculated based on inferred formula.

Key Observations :

  • Solubility : Hydrochloride salts generally improve water solubility, as seen in nilotinib hydrochloride’s formulation advantages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-((6-Methoxy-2-methylquinolin-4-yl)amino)phenol hydrochloride
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3-((6-Methoxy-2-methylquinolin-4-yl)amino)phenol hydrochloride

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